molecular formula C25H27FN2O3S B15099828 N-{3-[(4-fluorophenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}-4-methoxybenzamide

N-{3-[(4-fluorophenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}-4-methoxybenzamide

Cat. No.: B15099828
M. Wt: 454.6 g/mol
InChI Key: DNZIAVZTLXZHRE-UHFFFAOYSA-N
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Description

N-{3-[(4-fluorophenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}-4-methoxybenzamide is a complex organic compound that features a combination of fluorophenyl, morpholine, thiophene, and methoxybenzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(4-fluorophenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}-4-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:

    Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of the 4-fluorophenyl intermediate through a halogenation reaction.

    Morpholine Addition: The fluorophenyl intermediate is then reacted with morpholine under controlled conditions to form the morpholinyl derivative.

    Thiophene Ring Formation: The morpholinyl derivative undergoes cyclization to form the thiophene ring.

    Methoxybenzamide Coupling: Finally, the thiophene derivative is coupled with 4-methoxybenzamide to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(4-fluorophenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{3-[(4-fluorophenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}-4-methoxybenzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features.

    Pharmacology: Research focuses on its interactions with biological targets, including enzymes and receptors.

    Chemical Biology: The compound is used as a probe to study biological pathways and mechanisms.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-{3-[(4-fluorophenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}-4-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: A synthetic antibiotic with a similar morpholine and fluorophenyl structure.

    Gefitinib: An EGFR kinase inhibitor with a fluorophenyl and morpholine group.

    N-{4-[(3-Chloro-4-fluorophenyl)amino]-7-[3-(morpholin-4-yl)propoxy]quinazolin-6-yl}prop-2-enamide: A tyrosine-kinase inhibitor with a morpholine and fluorophenyl group.

Uniqueness

N-{3-[(4-fluorophenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}-4-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H27FN2O3S

Molecular Weight

454.6 g/mol

IUPAC Name

N-[3-[(4-fluorophenyl)-morpholin-4-ylmethyl]-4,5-dimethylthiophen-2-yl]-4-methoxybenzamide

InChI

InChI=1S/C25H27FN2O3S/c1-16-17(2)32-25(27-24(29)19-6-10-21(30-3)11-7-19)22(16)23(28-12-14-31-15-13-28)18-4-8-20(26)9-5-18/h4-11,23H,12-15H2,1-3H3,(H,27,29)

InChI Key

DNZIAVZTLXZHRE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(C2=CC=C(C=C2)F)N3CCOCC3)NC(=O)C4=CC=C(C=C4)OC)C

Origin of Product

United States

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